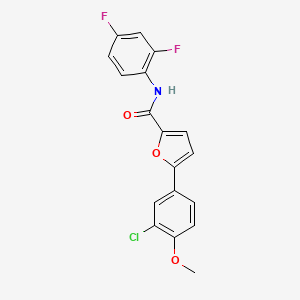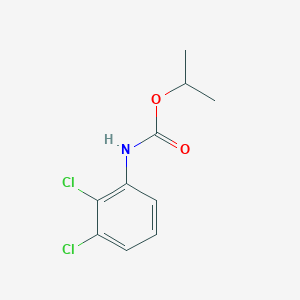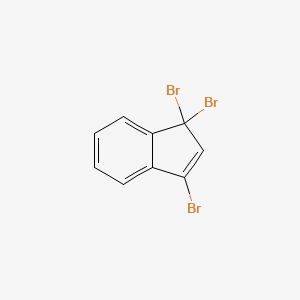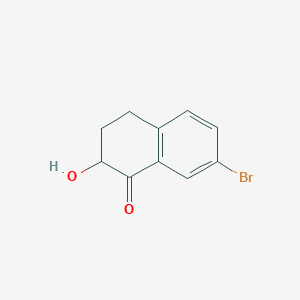
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 7-bromo-2-oxo-3,4-dihydro-1(2H)-naphthalenone.
Reduction: Formation of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone.
Substitution: Formation of 7-substituted-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of naphthalenones are explored for their potential therapeutic applications. The presence of the bromine atom and hydroxyl group in this compound could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical and biological properties.
7-Iodo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains an iodine atom, which may lead to different reactivity and applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
7-bromo-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9,12H,2,4H2 |
Clave InChI |
SZJDIARPEXUGDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Br)C(=O)C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


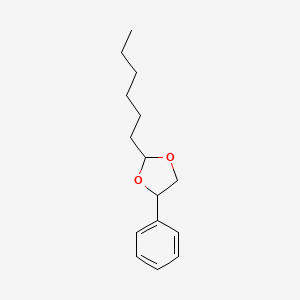
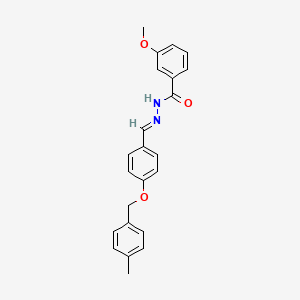

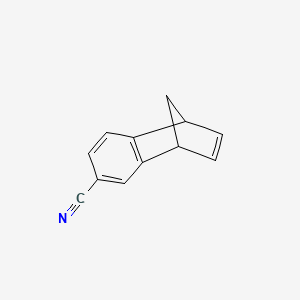
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
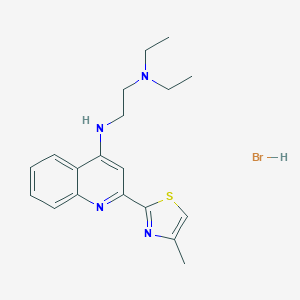
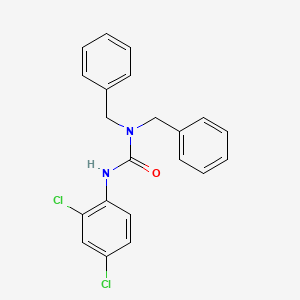
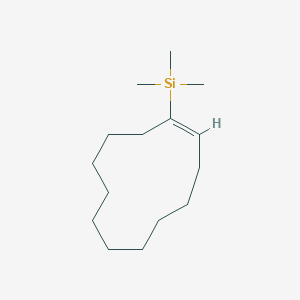
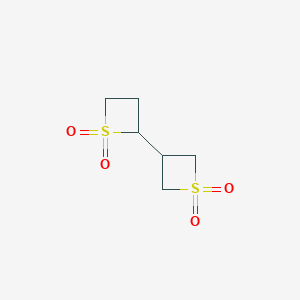
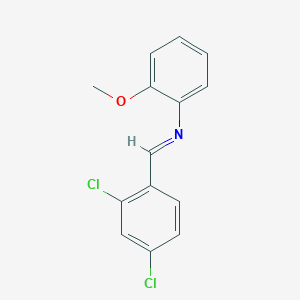
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
